molecular formula C24H23O3P B014712 Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate CAS No. 13148-05-5

Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate

Cat. No. B014712
CAS RN: 13148-05-5
M. Wt: 390.4 g/mol
InChI Key: QYXSFVCJCUXGJH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate and its derivatives involves the condensation of activated carbonyl groups with phosphorus ylides. This process is highlighted by reactions such as the Wittig reaction, which is utilized to form carbon-carbon double bonds, thereby constructing complex molecular frameworks efficiently (Ghaedi et al., 2015).

Molecular Structure Analysis

The molecular structure of Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate exhibits a tetrahedral phosphorus atom and an sp2 hybridized yl-idic carbon atom. The conformation of the carbonyl and keto groups, along with the P—C—C—O torsion angles, bond lengths, and angles, indicates effective electronic delocalization, contributing to its chemical reactivity (Castañeda et al., 2001).

Chemical Reactions and Properties

Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate participates in various chemical reactions, including cycloadditions and condensations, to form a wide range of heterocyclic compounds. These reactions exploit the compound's reactive phosphoranylidene group to form new bonds and introduce functional groups (Shaikh & Kwon, 2020).

Physical Properties Analysis

The physical properties of Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate, such as solubility and melting point, are influenced by its molecular structure. The presence of the ethyl ester and triphenylphosphoranylidene groups affects its solubility in organic solvents, making it a versatile reagent in organic synthesis.

Chemical Properties Analysis

The chemical properties of Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate, including its reactivity with various nucleophiles and electrophiles, highlight its utility in synthetic organic chemistry. Its ability to undergo chemoselective reactions forms the basis for synthesizing a broad spectrum of organic compounds with high specificity and yield (Pokhodylo et al., 2009).

Scientific Research Applications

  • Synthesis of Novel Acetic Acids : A chemoselective reaction of aryl azides with ethyl 3-oxo-4-(triphenylphosphoranylidene) butyrate leads to the synthesis of novel (1H-1,2,3-triazol-5-yl)acetic acids (Pokhodylo, Matiychuk, & Obushak, 2009).

  • Anti-Tumor Activity : Novel ethyl 3-aryl-4-oxo-3,3a,4,6-tetrahydro-1H-furo[3,4-c]pyran-3a-carboxylates show potent anti-tumor activity against HeLa cells, with one compound exhibiting the most potency (Wang et al., 2011).

  • Anticoagulant Therapy : Ethyl 4-(2-oxo-1,2,3,4-tetrahydro-6-quinolyloxy) butyrate shows significant inhibitory activity against blood platelet aggregation, suggesting potential applications in anticoagulant therapy (Nishi et al., 1983).

  • Starting Material for Cyclic Syntheses : Ethyl α-(Triphenylphosphoranylidene)amino-β-ferrocenylacrylate, derived from this compound, can be used as a starting material for various cyclic syntheses, including the aza-Wittig reaction, yielding novel compounds with diverse structures (Csámpai et al., 2004).

  • Synthesis of Isoxazol-Pyridine Derivatives : A method for synthesizing 2,6-dimethyl-3,5-bis[(3‐aryl‐5‐trifluoromethyl)‐isoxazol‐4‐carbonyl]‐pyridine derivatives using ethyl 4,4,4-trifluoro-3-oxo-but is demonstrated, suggesting applications in organic synthesis and catalysis (Yang et al., 2013).

  • Synthesis of Tetrahydroquinoline Derivatives : Ethyl 3-benzoylamino-2-oxo-6-triphenylphospho is used in synthesizing tetrahydroquinoline derivatives of 4-aminobutanoic and 2-amino-2-pentenedioic acids (Bombarda et al., 1992).

  • Synthesis of Difluoro-δ-Lactones : A green and novel method for synthesizing 4,4-difluoro-3-oxo-2-(triphenylphosphoranylidene) δ-lactones is demonstrated, offering potential in organic synthesis (Ibrayim et al., 2011).

  • Synthesis of 2H-pyran Derivatives : A new synthesis method for highly functionalized 2H-pyran derivatives using ethyl oxo-(2-oxo-cycloalkyl)-ethanoates is presented, indicating a potential in diverse chemical applications (Yavari & Bayat, 2003).

Safety And Hazards

Exposure to Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate should be avoided, including inhalation . In case of skin contact, wash off with soap and plenty of water. If breathed in, move the person into fresh air. If not breathing, give artificial respiration .

Future Directions

Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate has potential applications in the synthesis of various organic compounds. It can be used in the stereoselective synthesis of polysubstituted cyclopentanones via double Michael addition reactions, and in the preparation of 2 H -pyran-2-ones from oxazolones . These reactions could be explored further for the development of new synthetic routes and products.

properties

IUPAC Name

ethyl 3-oxo-4-(triphenyl-λ5-phosphanylidene)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23O3P/c1-2-27-24(26)18-20(25)19-28(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23/h3-17,19H,2,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYXSFVCJCUXGJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370136
Record name Ethyl 3-oxo-4-(triphenyl-lambda~5~-phosphanylidene)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate

CAS RN

13148-05-5
Record name Ethyl 3-oxo-4-(triphenyl-lambda~5~-phosphanylidene)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of {3-(ethoxycarbonyl)-2-oxopropyl}triphenyl phosphonium chloride (21.34 g, 500 mmol) in water (450 mL) was added to a solution of sodium carbonate (3.1 g, 25.0 mmol) in 10 min (Note: A white precipitate was obtained immediately after the addition). This reaction mixture was stirred at room temperature overnight. The precipitate that obtained was filtered off through a sintered funnel. The precipitate was dissolved in dichloromethane (100 mL), dried over sodium sulfate and concentrated to yield a white solid 18.13 g (93%). This material was dried over phosphorus pentoxide overnight. 1H NMR (CDCl3) δ 1.26 (t, 3H), 3.34 (s, 2H), 3.76-3.84 (d, 1H) 4.19 (m, 2H) and 7.48-7.68 (m, 15H, PhH).
Quantity
21.34 g
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step One
Name
Quantity
450 mL
Type
solvent
Reaction Step One
Name
Yield
93%

Synthesis routes and methods II

Procedure details

triphenylphosphine (30.0 g, 114.3 mmol) is added, at ambient temperature, to a solution of commercial ethyl 4-chloro-3-oxobutanoate (18.81 g, 114.3 mmol) in 200 mL of anhydrous THF. The reaction medium is taken to reflux for 18 h before being concentrated under vacuum. The oil obtained is taken up in distilled water then washed with ether. The aqueous phase is then basified by a saturated aqueous solution of NaHCO3 (up to pH 8). After extraction with AcOEt, the organic phases are combined, dried over MgSO4, filtered then concentrated under vacuum. Purification is carried out by recrystallization from ether in order to produce, after filtration and drying, compound 5′-2 (14.96 g, 38.0 mmol, 34%) in the form of a slightly yellow solid.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
18.81 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
compound 5'-2
Quantity
14.96 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate
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Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate
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Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate
Reactant of Route 5
Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate
Reactant of Route 6
Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate

Citations

For This Compound
8
Citations
F Clerici, E Folpini, ML Gelmi, D Pocar - Tetrahedron, 1991 - Elsevier
The reaction of 4-alkylidene-5(4H)-oxazolones 2a-e with ethyl 3-oxo-4-triphenyphosphoranylidene-butyrate 1 affords dihydrobenzoxazoles 3a-c and the diastereoisomeric 1,3-…
ML Gelmi, D Pocar - Synthesis, 1992 - thieme-connect.com
Thieme E-Journals - Synthesis / Abstract DE EN Home Products Journals Books Book Series Service Library Service Help Contact Portal SYNTHESIS Full-text search Full-text search …
C Bombarda, E Erba, ML Gelmi… - Journal of heterocyclic …, 1992 - Wiley Online Library
… -2-oxo-6-triphenylphosphoranylidenemethyl-2.ff-pyran-5-carboxylate (1) from 4-ethoxymethylene-2-phenyloxazol-5(4H)-one and ethyl 3oxo-4-triphenylphosphoranylidene butyrate [1] …
CL Gibson, CJ Suckling - Journal of the Chemical Society, Perkin …, 1999 - pubs.rsc.org
In order to provide access to highly functionalised pterins as potential inhibitors of enzymes in the folate biosynthesis pathway, the Wittig reaction has been applied to 6-formylpterin (1b) …
Number of citations: 10 0-pubs-rsc-org.brum.beds.ac.uk
H Niu, TE Strecker, JL Gerberich… - Journal of medicinal …, 2019 - ACS Publications
A promising design paradigm for small-molecule inhibitors of tubulin polymerization that bind to the colchicine site draws structural inspiration from the natural products colchicine and …
Number of citations: 23 0-pubs-acs-org.brum.beds.ac.uk
K Sahoo, P Pradhan, N Panda - Organic & Biomolecular Chemistry, 2020 - pubs.rsc.org
… Reaction of 4-alkylidene-5 (4H)-oxazolones with ethyl 3-oxo-4-triphenylphosphoranylidene-butyrate, Tetrahedron, 1991, 47, 8907 CrossRef …
Number of citations: 16 0-pubs-rsc-org.brum.beds.ac.uk
E Therrien, G Larouche, N Nguyen, J Rahil… - Bioorganic & medicinal …, 2015 - Elsevier
A series of bicyclic pyrazole carboxamides was synthesized and tested for inhibitory activity against the class III deacetylase sirtuin enzymes. Moderate to low micromolar inhibitory …
O Facolta - Tetrahedron, 1991
Number of citations: 0

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